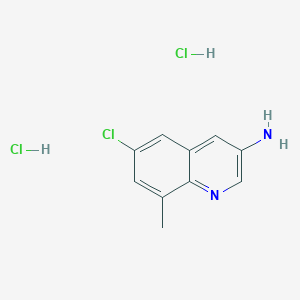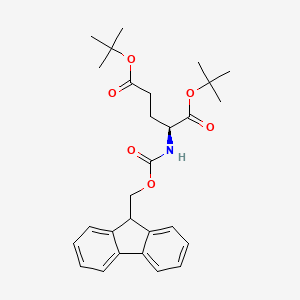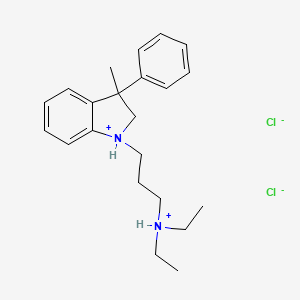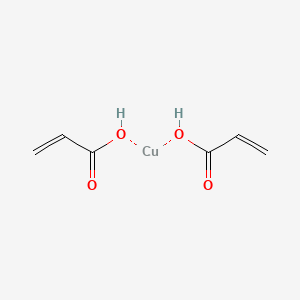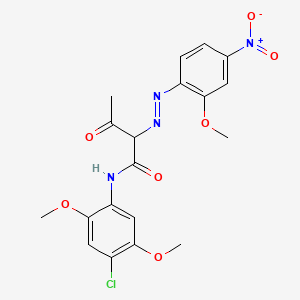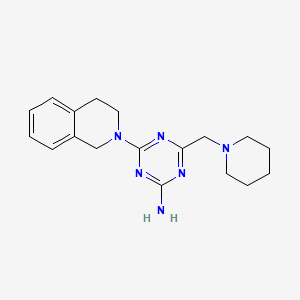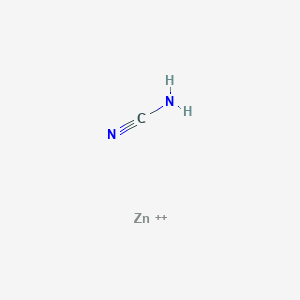
zinc;cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc cyanamide is an inorganic compound with the formula ZnNCN It is a coordination compound that features a zinc ion coordinated to a cyanamide ligand
Preparation Methods
Zinc cyanamide can be synthesized through several methods. One common method involves the calcination of zinc cyanurate or basic zinc cyanurate in an atmosphere of nitrogen gas or a noble gas at temperatures ranging from 460°C to 900°C . Another method involves the in situ coordination of zinc with cyanamide during the pyrolysis of a mixture of nitrogen-rich organic precursors and zinc, which results in the formation of highly nitrogen-rich graphene .
Chemical Reactions Analysis
Zinc cyanamide undergoes various chemical reactions, including coordination reactions, where it forms complexes with different ligands. For example, it reacts with zinc halides (ZnX2) to form zinc cyanamide complexes . Additionally, zinc cyanamide can participate in reactions that lead to the formation of nitrogen-doped graphene, which is used in catalytic applications .
Scientific Research Applications
Zinc cyanamide has several scientific research applications. It is used in the preparation of nitrogen-rich graphene, which has applications in catalysis, particularly in the activation of peroxymonosulfate for environmental remediation . The compound’s unique coordination chemistry also makes it valuable in the synthesis of various organic and inorganic compounds . Furthermore, zinc cyanamide is studied for its potential use in materials science, where it can enhance the properties of composite materials .
Mechanism of Action
The mechanism of action of zinc cyanamide involves its ability to coordinate with nitrogen-rich organic precursors, which prevents the sublimation and escape of nitrogen during pyrolysis . This coordination leads to the formation of highly nitrogen-doped graphene, which exhibits high catalytic activity due to the presence of graphitic nitrogen as the active site . The compound’s ability to form stable complexes with various ligands also contributes to its versatility in chemical reactions .
Comparison with Similar Compounds
Zinc cyanamide can be compared to other metal cyanamides, such as calcium cyanamide (CaNCN) and magnesium cyanamide (MgNCN). These compounds share similar coordination chemistry but differ in their specific applications and properties. For instance, calcium cyanamide is widely used as a fertilizer and a source of ammonia, while zinc cyanamide is primarily studied for its applications in catalysis and materials science . The unique ability of zinc cyanamide to form nitrogen-doped graphene sets it apart from other metal cyanamides .
Conclusion
Zinc cyanamide is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to form stable complexes make it valuable in the fields of catalysis, materials science, and environmental remediation. Further research into its properties and applications is likely to uncover even more uses for this intriguing compound.
Properties
Molecular Formula |
CH2N2Zn+2 |
|---|---|
Molecular Weight |
107.4 g/mol |
IUPAC Name |
zinc;cyanamide |
InChI |
InChI=1S/CH2N2.Zn/c2-1-3;/h2H2;/q;+2 |
InChI Key |
AQOPUAAPLKYOQG-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)N.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




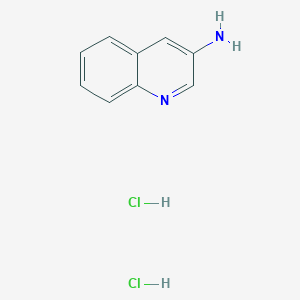
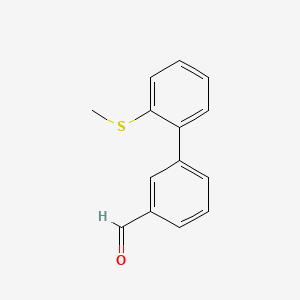
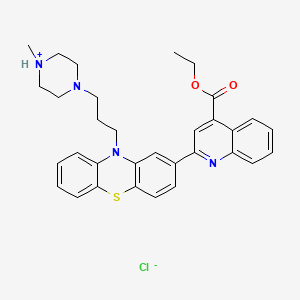
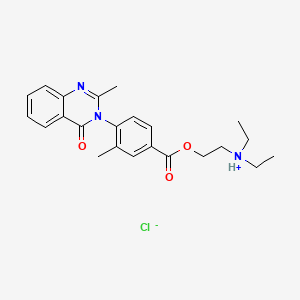
![N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide](/img/structure/B13746189.png)
